molecular formula C20H27N3O4 B12149367 tert-butyl 4-[(5-methoxy-1H-indol-1-yl)acetyl]piperazine-1-carboxylate

tert-butyl 4-[(5-methoxy-1H-indol-1-yl)acetyl]piperazine-1-carboxylate

Cat. No.: B12149367
M. Wt: 373.4 g/mol
InChI Key: DROMMJMLOOMZHI-UHFFFAOYSA-N
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Description

tert-Butyl 4-[(5-methoxy-1H-indol-1-yl)acetyl]piperazine-1-carboxylate: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(5-methoxy-1H-indol-1-yl)acetyl]piperazine-1-carboxylate typically involves multiple steps starting from commercially available materials. One common route involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis or other methods involving the cyclization of appropriate precursors.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide.

    Acetylation: The indole derivative is then acetylated using acetyl chloride or acetic anhydride.

    Piperazine Coupling: The acetylated indole is coupled with piperazine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    tert-Butyl Protection: Finally, the piperazine nitrogen is protected with a tert-butyl group using tert-butyl chloroformate.

Industrial Production Methods: Industrial production methods for this compound would involve optimizing the above synthetic route for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration or halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.

Major Products:

    Oxidation: Hydroxylated derivatives of the indole ring.

    Reduction: Alcohol derivatives of the acetyl group.

    Substitution: Nitro or halogenated indole derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential to form various derivatives.

Biology:

  • Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

Medicine:

  • Explored as a potential therapeutic agent due to its structural similarity to known pharmacophores.
  • Studied for its potential effects on various biological targets, including enzymes and receptors.

Industry:

  • Used in the development of new materials with specific properties.
  • Potential applications in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(5-methoxy-1H-indol-1-yl)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The compound may exert its effects through:

    Binding to Receptors: The indole ring can mimic natural ligands and bind to receptors, modulating their activity.

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

    Signal Transduction: By interacting with cellular signaling pathways, the compound can influence cellular responses.

Comparison with Similar Compounds

    tert-Butyl 1-indolecarboxylate: Another indole derivative with a tert-butyl protecting group.

    1-Boc-piperazine: A piperazine derivative with a tert-butyl carbamate protecting group.

Uniqueness:

  • The presence of both the indole and piperazine moieties in tert-butyl 4-[(5-methoxy-1H-indol-1-yl)acetyl]piperazine-1-carboxylate makes it unique compared to other similar compounds. This dual functionality allows it to interact with a broader range of biological targets, potentially enhancing its therapeutic properties.

Properties

Molecular Formula

C20H27N3O4

Molecular Weight

373.4 g/mol

IUPAC Name

tert-butyl 4-[2-(5-methoxyindol-1-yl)acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C20H27N3O4/c1-20(2,3)27-19(25)22-11-9-21(10-12-22)18(24)14-23-8-7-15-13-16(26-4)5-6-17(15)23/h5-8,13H,9-12,14H2,1-4H3

InChI Key

DROMMJMLOOMZHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CN2C=CC3=C2C=CC(=C3)OC

Origin of Product

United States

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